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molecular formula C9H18O3 B3049465 (5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methanol CAS No. 20761-68-6

(5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methanol

Cat. No. B3049465
M. Wt: 174.24 g/mol
InChI Key: RUUJECRHYIYRSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296835B2

Procedure details

Trimethylolpropane (10.0 g; 74.6 mmol), 2,2-dimethoxyethane (9.01 g; 86.5 mmol) and p-toluenesulfonic acid monohydrate (0.369 g; 1.94 mmol) were dissolved in tetrahydrofuran (125 mL). The clear solution was stirred at ambient temperature for 24 h. TLC (stained with ammonium molybdate) confirmed near quantitative conversion of the starting triol. The reaction was neutralised with triethylamine (10 mL) and all volatiles were removed in vacuo. Colourless oily residue was passed through a silicagel column (eluent ethyl acetate/cyclohexane 1:1). The eluent was evaporated to provide (5-ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methanol (12.34 g; 95% yield) as a colourless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.01 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0.369 g
Type
catalyst
Reaction Step One
[Compound]
Name
triol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][CH3:5])[OH:2].CO[CH:12](OC)[CH3:13].[CH2:16](N(CC)CC)C>O1CCCC1.[NH4+].[NH4+].[O-][Mo]([O-])(=O)=O.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH2:4]([C:3]1([CH2:8][OH:9])[CH2:6][O:7][C:12]([CH3:13])([CH3:16])[O:2][CH2:1]1)[CH3:5] |f:4.5.6,7.8|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(O)C(CC)(CO)CO
Name
Quantity
9.01 g
Type
reactant
Smiles
COC(C)OC
Name
Quantity
125 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.369 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
triol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The clear solution was stirred at ambient temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
all volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The eluent was evaporated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)C1(COC(OC1)(C)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 12.34 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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